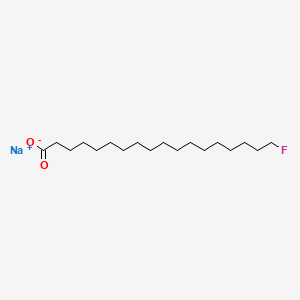

Octadecanoic acid, 18-fluoro-, sodium salt

Description

Contextualizing Fluorinated Fatty Acids in Chemical Biology

Fluorinated fatty acids serve as versatile tools in chemical biology due to the unique physicochemical properties imparted by the fluorine atom. The substitution of a hydrogen atom with fluorine—the most electronegative element—induces significant changes in a molecule's electronic properties, lipophilicity, and metabolic stability without drastically altering its size. numberanalytics.com This "minimalist" structural perturbation allows fluorinated fatty acids to often mimic their natural, non-fluorinated counterparts, participating in biological processes while carrying a spectroscopic or radioactive label for detection. researchgate.net

The absence of naturally occurring organofluorines in most biological systems means that these synthetic probes provide a clear signal without background interference. nih.gov This has led to two major applications:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it an excellent nucleus for NMR studies. nih.govnih.gov Researchers can incorporate fatty acids with a terminal fluorine atom into proteins, membranes, or other biological systems. acs.org The ¹⁹F NMR chemical shift is highly sensitive to the local microenvironment, allowing scientists to monitor protein-ligand interactions, conformational changes in proteins, and the dynamics of lipid membranes with high precision. nih.govnih.gov

Positron Emission Tomography (PET) Imaging: By using the radioactive isotope fluorine-18 (B77423) (¹⁸F), scientists can synthesize fatty acid tracers for PET imaging. elsevierpure.comnumberanalytics.com These tracers allow for the non-invasive, real-time visualization and quantification of fatty acid uptake and metabolism in vivo. numberanalytics.comsnmjournals.org This technique is particularly crucial for studying diseases characterized by altered energy metabolism, such as cardiovascular diseases and cancer. elsevierpure.comresearchgate.net

The data below summarizes key properties of fluorine that make it a valuable probe in chemical biology.

| Property of Fluorine | Consequence for Chemical Biology Applications |

| High Electronegativity | Modifies local electronic environment, influencing molecular interactions. |

| Small van der Waals Radius | Acts as a subtle replacement for hydrogen, minimizing steric disruption. |

| ¹⁹F Nucleus Properties | 100% natural abundance and high NMR sensitivity for clear spectroscopic signals. |

| ¹⁸F Isotope Properties | Suitable half-life (approx. 110 minutes) for use as a PET tracer. |

| Rarity in Nature | Provides a "background-free" signal in biological systems. |

Significance of Terminal Fluorination in Lipid Research

The specific placement of the fluorine atom at the terminal (ω) position of the fatty acid chain is a critical design feature for many research applications. Unlike fluorination closer to the carboxylic acid headgroup or within the alkyl chain, terminal fluorination minimizes steric and electronic disruption to the parts of the molecule that are most involved in enzymatic recognition and intermolecular interactions at the membrane surface.

This strategic placement ensures that the ω-fluorinated fatty acid is processed by cellular machinery in a manner that closely resembles the natural substrate. It can be activated, transported, and incorporated into complex lipids and cellular membranes, effectively acting as a "spy" that reports on its journey and local environment. thermofisher.com

The significance of this approach is multifold:

Probing Membrane Properties: Once incorporated into a lipid bilayer, the terminally-placed fluorine atom reports on the properties of the membrane's hydrophobic core. Changes in membrane fluidity, lipid packing, and phase transitions can be detected through ¹⁹F NMR, as these physical changes alter the local environment of the fluorine probe. mdpi.com

Studying Lipid-Protein Interactions: ω-fluorinated fatty acids can be used to investigate the interactions between lipids and membrane proteins or lipid-binding proteins. The fluorine signal can indicate whether the fatty acid tail is in a protein-bound state or freely diffusing in the lipid bilayer. acs.orgnih.gov

Metabolic Tracing: In PET imaging, ω-¹⁸F-fluorinated fatty acids are designed to trace the metabolic fate of fatty acids. For instance, they can be used to measure rates of myocardial fatty acid oxidation. elsevierpure.com The terminal position is often chosen to create analogs that are taken up by cells and enter the initial stages of β-oxidation before becoming trapped, allowing for the accumulation of a clear imaging signal.

The table below outlines the advantages of terminal fluorination in lipid research probes.

| Advantage | Rationale | Research Application |

| Minimized Perturbation | The fluorine atom is distant from the biochemically active carboxyl group. | Allows the fatty acid to be processed by enzymes and incorporated into membranes similarly to its natural counterpart. |

| Sensitive Environmental Reporter | The C-F bond's electronic properties are sensitive to the local dielectric environment. | Enables monitoring of membrane fluidity and phase behavior via ¹⁹F NMR. |

| Effective Metabolic Tracer Design | The ¹⁸F label can be placed to track uptake and initial metabolic steps. | Used in PET imaging to quantify fatty acid metabolism in health and disease. |

Properties

CAS No. |

63907-11-9 |

|---|---|

Molecular Formula |

C18H34FNaO2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

sodium;18-fluorooctadecanoate |

InChI |

InChI=1S/C18H35FO2.Na/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21;/h1-17H2,(H,20,21);/q;+1/p-1 |

InChI Key |

BGNYRYDCFNXVPQ-UHFFFAOYSA-M |

Canonical SMILES |

C(CCCCCCCCC(=O)[O-])CCCCCCCCF.[Na+] |

Origin of Product |

United States |

Spectroscopic and Chromatographic Approaches for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Lipid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of fluorinated lipids like 18-fluorostearic acid. Both ¹H and ¹⁹F NMR are particularly informative.

In the ¹H NMR spectrum of the free acid form (18-fluorostearic acid), characteristic signals reveal the arrangement of protons along the fatty acid chain. magritek.compsecommunity.org The protons on the carbon adjacent to the fluorine atom (C-18) are expected to show a triplet of triplets due to coupling with both the fluorine atom and the protons on the neighboring carbon (C-17). The chemical shift of these protons would be significantly downfield compared to a non-fluorinated fatty acid due to the electron-withdrawing effect of fluorine. Other key signals include those for the methylene (B1212753) protons alpha to the carboxyl group and the terminal methyl group in a standard stearic acid, which would be absent and replaced by the fluorine-coupled signals in this case. magritek.com

¹⁹F NMR spectroscopy provides a direct method for observing the fluorine atom. nih.gov For "Octadecanoic acid, 18-fluoro-, sodium salt," a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift and coupling pattern of this signal are highly sensitive to the local chemical environment, confirming the terminal position of the fluorine atom. The coupling of the fluorine nucleus with the adjacent protons on C-18 would result in a triplet, providing further structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts for 18-Fluorostearic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-18 | ~4.5 | Triplet of Triplets |

| H-2 | ~2.35 | Triplet |

| H-3 | ~1.63 | Multiplet |

Note: Predicted values are based on general fatty acid spectra and the known effects of fluorine substitution.

Mass Spectrometry (MS) Applications in Fluorinated Fatty Acid Research

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of fluorinated fatty acids, which aids in their identification and structural confirmation. researchgate.net When analyzing "this compound," the technique would provide the exact mass of the molecule, confirming its elemental composition.

In a typical mass spectrum, the molecular ion peak [M]⁻ or [M-Na+H]⁻ would be observed, corresponding to the mass of the 18-fluorostearate anion or the free acid. The fragmentation pattern is also highly informative. Common fragmentation pathways for fatty acids include the loss of water and successive losses of methylene units. researchgate.net For 18-fluorostearic acid, characteristic fragments would include those resulting from cleavage near the carboxylic acid group and at the other end of the chain near the fluorine atom. The presence of fluorine can significantly influence the fragmentation, leading to unique ions that contain the C-F bond. nist.gov For instance, ions corresponding to [CH₂F]⁺ or larger fragments containing the fluorinated terminus would be indicative of its structure.

Table 2: Key Mass Spectrometry Fragments for 18-Fluorostearate

| m/z (negative ion mode) | Proposed Fragment |

|---|---|

| 303.2 | [M]⁻ (C₁₈H₃₄FO₂) |

| 283.2 | [M-HF]⁻ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For "this compound," the IR spectrum would display characteristic absorption bands that confirm its identity as a sodium carboxylate with a long hydrocarbon chain containing a carbon-fluorine bond.

The most prominent feature in the IR spectrum would be the strong and broad absorption band corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), typically found in the region of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.net The long methylene (-CH₂-) chain will give rise to strong C-H stretching vibrations around 2850-2960 cm⁻¹. chemicalbook.com A key diagnostic peak for this specific compound is the C-F stretching vibration, which is expected to appear in the 1000-1100 cm⁻¹ region. researchgate.net The presence of this band, along with the carboxylate and methylene absorptions, provides strong evidence for the structure of "this compound". nih.govyoutube.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C-H (stretch, alkane) | 2850 - 2960 |

| C=O (stretch, carboxylate) | 1550 - 1610 (asymmetric) |

| C-O (stretch, carboxylate) | 1400 - 1450 (symmetric) |

Chromatographic Separation Techniques for Fluorinated Fatty Acid Analogs

Chromatographic techniques are indispensable for the separation and purification of fluorinated fatty acids and for assessing the purity of a sample. ugent.beresearchgate.net Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for this purpose.

Gas Chromatography (GC) Methodologies

Gas chromatography is a high-resolution separation technique well-suited for volatile compounds. impact-solutions.co.uk For the analysis of fatty acids like 18-fluorostearic acid, derivatization is typically required to increase their volatility and thermal stability. nih.gov A common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME). impact-solutions.co.uk

The resulting 18-fluorostearate methyl ester can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. davidcwhite.org The retention time of the fluorinated FAME will differ from its non-fluorinated counterpart and other fatty acid esters, allowing for its separation and quantification. The position of the fluorine atom influences the polarity and volatility of the molecule, thus affecting its retention time.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile technique that can separate fatty acids without the need for derivatization. hplc.eu Reversed-phase HPLC is the most common mode used for fatty acid analysis. researchgate.netnih.gov In this method, a nonpolar stationary phase (such as C18) is used with a more polar mobile phase.

Biochemical Investigations and Metabolic Pathways of ω Fluorinated Stearate Analogs

Elucidation of Metabolic Fate of ω-Fluorinated Fatty Acids in Biological Systems

The metabolic fate of ω-fluorinated fatty acids, such as 18-fluorostearic acid, is primarily dictated by the β-oxidation pathway, analogous to their non-fluorinated counterparts. However, the presence of the terminal fluorine atom introduces critical differences in the final metabolic products, a phenomenon explained by the "odd-even rule" of fatty acid metabolism. nih.gov Studies in mice using fluorine-18 (B77423) (¹⁸F) labeled fatty acids have been instrumental in tracking their uptake, distribution, and breakdown in various organs, particularly the heart and liver. nih.gov

These investigations reveal that fatty acids with the ¹⁸F label at the end of the carbon chain exhibit uptake and elimination patterns similar to analogous carbon-11 (B1219553) labeled fatty acids, showing rapid concentration in the heart muscle followed by a clearance phase. nih.gov The ultimate metabolic products, however, depend on whether the fatty acid has an even or odd number of carbon atoms. nih.gov

While comprehensive in vitro studies focusing solely on 18-fluorostearate are limited in the provided literature, the metabolic pathways have been largely inferred from in vivo animal studies that analyze tissue metabolites. nih.gov Broader in vitro research on various per- and polyfluoroalkyl substances (PFAS) indicates that these compounds can interact with and disrupt lipid metabolism within cultured cells. nih.gov For instance, studies using cell lines like HepaRG, a human hepatic cell line, demonstrate that certain fluorinated compounds can affect the expression of genes involved in the metabolism of fatty acids, cholesterol, and bile acids. nih.gov These findings suggest that the metabolic products of ω-fluorinated fatty acids could subsequently influence cellular metabolic machinery.

The enzymatic biotransformation of ω-fluorinated fatty acids proceeds via mitochondrial β-oxidation. This process sequentially shortens the fatty acid chain by two-carbon units. The key distinction in the metabolism of these compounds arises at the final step. nih.gov

Even-numbered chain fatty acids , such as 18-fluorostearic acid, are metabolized to yield [¹⁸F]fluoroacetyl-CoA. This intermediate then enters the citric acid cycle. nih.gov

Odd-numbered chain fatty acids , like 17-fluoroheptadecanoic acid, are broken down to β-[¹⁸F]fluoropropionic acid. Unlike fluoroacetic acid, this intermediate undergoes dehalogenation, releasing free fluoride (B91410) (¹⁸F⁻). nih.gov

This differential fate is observable in tissue analysis, where animals administered odd-chain ω-fluorinated fatty acids show significant accumulation of free ¹⁸F⁻ in bone, a hallmark of defluorination. nih.gov In contrast, those given even-chain variants like 16-fluorohexadecanoic acid show virtually no fluoride accumulation in bone, indicating the metabolic stability of the resulting fluoroacetic acid. nih.gov

Table 1: Metabolic Fate of ω-Fluorinated Fatty Acids via β-Oxidation

| Fatty Acid Chain Length | Example Compound | Final Metabolic Product | Subsequent Fate | Reference |

| Even | 16-Fluorohexadecanoic acid | [¹⁸F]Fluoroacetic acid | Enters citric acid cycle | nih.gov |

| Odd | 17-Fluoroheptadecanoic acid | β-[¹⁸F]Fluoropropionic acid | Dehalogenation to free fluoride (¹⁸F⁻) | nih.gov |

Interactions with Cellular Transport Mechanisms and Lipid-Binding Proteins

The journey of 18-fluorostearic acid from the bloodstream into the cell and its subsequent intracellular trafficking involves crossing the cell membrane and interacting with a host of proteins designed to handle lipids.

Long-chain fatty acids are understood to enter cells through both passive diffusion and, more significantly, protein-mediated transport. nih.gov Key proteins implicated in this process include plasma membrane fatty acid-binding protein (FABPpm) and fatty acid translocase (FAT/CD36). nih.gov These membrane-associated proteins facilitate the efficient trapping and translocation of fatty acids from the extracellular environment into the cell. nih.gov Studies using radiolabeled ω-fluorinated fatty acids demonstrate rapid uptake into tissues with high fatty acid metabolism, such as the myocardium, where concentration peaks within minutes of administration. nih.gov This rapid uptake suggests that these fluorinated analogs are recognized and efficiently handled by the cellular fatty acid import machinery. nih.gov

Once inside the cell, fatty acids are chaperoned by a family of small, intracellular proteins known as fatty acid-binding proteins (FABPs). nih.govgusc.lv These proteins enhance the solubility of fatty acids in the aqueous cytosol and direct them toward specific metabolic fates, such as β-oxidation in mitochondria or storage in lipid droplets. nih.govnih.gov Heart-type FABP (FABP3), for example, is highly expressed in cardiac and skeletal muscle and is thought to channel fatty acids toward oxidation. nih.gov The ability of fluorinated fatty acids to be rapidly taken up by the heart suggests effective interaction with these intracellular transport proteins. nih.govnih.gov

In the bloodstream, fatty acids are primarily transported by serum albumin. nih.gov Human serum albumin (HSA) is a major carrier protein with multiple binding sites capable of accommodating a wide range of ligands, including fatty acids. nih.govresearchgate.net Studies on the interaction of other fluorinated acids, such as perfluorooctanoic acid (PFOA), with HSA have shown that binding is a spontaneous process driven by forces including hydrogen bonds and hydrophobic interactions. nih.gov This binding can alter the conformation of the albumin protein. nih.gov It is highly probable that 18-fluorostearic acid, as a long-chain fatty acid, also binds to HSA for transport in the circulation.

Table 2: Characteristics of Perfluorooctanoic Acid (PFOA) Binding to Human Serum Albumin (HSA)

| Parameter | Finding | Implication | Reference |

| Binding Forces | Hydrogen bond, van der Waals, hydrophobic stack | Non-covalent, reversible interaction | nih.gov |

| Binding Model | Two-step model | One high-affinity site in a hydrophobic cavity; multiple lower-affinity sites on the surface | nih.gov |

| Thermodynamics | Spontaneous process | The binding is energetically favorable under physiological conditions | nih.gov |

| Conformational Change | Yes | PFOA binding alters the structure of the HSA protein | nih.gov |

Influence on Lipid Signaling Pathways and Cellular Homeostasis

The introduction of fatty acids into a cell can trigger a variety of signaling cascades that regulate metabolism and gene expression. Stearic acid itself is known to influence lipid synthesis and can have pro-inflammatory effects in certain cell types. nih.govresearchgate.net The substitution of a hydrogen atom with a fluorine atom can modify the physicochemical properties of the fatty acid, potentially altering its interactions with enzymes and receptors.

While direct studies on the signaling effects of 18-fluorostearic acid are not detailed in the provided sources, research on other fluorinated fatty acids shows they can disrupt lipid metabolism and activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov Activation of these receptors can lead to widespread changes in the expression of genes involved in lipid homeostasis. nih.gov

Comparative Biochemical Analysis with Non-Fluorinated and Other Fluorinated Fatty Acids

The introduction of a fluorine atom at the terminal (ω) position of stearic acid, creating 18-fluoro-octadecanoic acid, significantly alters its biochemical behavior compared to its non-fluorinated counterpart, stearic acid. This substitution also sets it apart from other fluorinated fatty acids with different fluorination patterns. The primary differences lie in their metabolic pathways, interactions with cellular membranes, and enzymatic processing, leading to distinct physiological consequences.

A pivotal aspect of the metabolism of ω-fluorinated fatty acids with an even number of carbon atoms, such as 18-fluorostearic acid, is their catabolism via the β-oxidation pathway to yield fluoroacetate (B1212596). nih.gov In contrast, stearic acid is completely broken down into acetyl-CoA, which then enters the citric acid cycle for energy production. The metabolic fate of 18-fluorostearate is of particular toxicological significance. Fluoroacetate is a potent metabolic poison due to its conversion into fluorocitrate, which subsequently inhibits aconitase, a key enzyme in the citric acid cycle. nih.govregulations.govresearchgate.net This inhibition leads to a disruption of cellular respiration.

The comparative analysis of these fatty acids can be further detailed in the following areas:

Metabolic Fate and Bioenergetics:

The metabolism of stearic acid is a well-established process of β-oxidation, where the fatty acid is sequentially cleaved into two-carbon acetyl-CoA units. In contrast, 18-fluorostearic acid undergoes a similar β-oxidation process, but the terminal fluorine atom fundamentally alters the final product and its subsequent metabolic impact.

| Feature | Stearic Acid | 18-Fluoro-octadecanoic acid |

| β-Oxidation End Product | Acetyl-CoA | Fluoroacetyl-CoA |

| Entry into Citric Acid Cycle | Acetyl-CoA enters the cycle | Fluoroacetyl-CoA is converted to Fluorocitrate, which inhibits the cycle |

| Bioenergetic Outcome | Complete oxidation for ATP production | Inhibition of cellular respiration |

| Toxicity | Non-toxic in normal metabolic processes | Toxic due to fluoroacetate production |

Enzymatic Interactions:

While specific kinetic data for the enzymatic processing of 18-fluorostearate is not extensively available, the structural similarity to stearic acid suggests that it can be recognized and activated by the same enzymes, such as acyl-CoA synthetase. However, the electronegativity of the fluorine atom may influence the efficiency of these enzymatic reactions. The key difference arises in the final stages of β-oxidation, where the resulting fluoroacetyl-CoA interacts with citrate (B86180) synthase to produce the toxic fluorocitrate.

Impact on Cell Membranes:

Saturated fatty acids like stearic acid are known to increase the rigidity of cell membranes. laminarpharma.com The incorporation of stearic acid into phospholipids (B1166683) generally leads to a more ordered and less fluid membrane structure. While direct comparative studies on the effect of 18-fluorostearate on membrane fluidity are limited, the presence of the highly electronegative fluorine atom at the terminus of the acyl chain could potentially alter its interaction with other membrane lipids and proteins. This alteration may influence membrane properties such as permeability and the function of membrane-bound proteins.

Comparison with Other Fluorinated Fatty Acids:

The biochemical behavior of 18-fluorostearate also differs from fatty acids with fluorine substitutions at other positions. For instance, fatty acids with a fluorine atom at the α- or β-position often exhibit altered substrate specificity for enzymes in the β-oxidation pathway, potentially leading to an inhibition of the process itself rather than the production of a toxic metabolite. The position of the fluorine atom is therefore a critical determinant of the metabolic fate and biological activity of fluorinated fatty acids.

Research Applications in Molecular and Cellular Biology

Utilization as Probes for Metabolic Tracing Studies

Fluorine-labeled fatty acids are instrumental in metabolic tracing studies, providing a window into the complex pathways of fatty acid uptake, transport, and utilization. The strong carbon-fluorine bond enhances metabolic stability compared to a carbon-hydrogen bond, preventing its rapid degradation and allowing for effective tracking. chimia.chtandfonline.com

The radioisotope ¹⁸F is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for Positron Emission Tomography (PET) imaging. mdpi.com PET is a highly sensitive, non-invasive imaging technique that can visualize and quantify biological processes at the molecular level. numberanalytics.com When incorporated into stearic acid to form 18-[¹⁸F]fluorostearic acid, it becomes a tracer for studying fatty acid metabolism in various organs, most notably the heart. mdpi.comelsevierpure.com

Altered fatty acid metabolism is a characteristic feature of several diseases, including cardiovascular conditions and cancer. numberanalytics.com PET imaging with ¹⁸F-labeled fatty acid analogs allows researchers to assess myocardial fatty acid uptake and oxidation, offering insights into cardiac function and the progression of heart disease. numberanalytics.comnih.gov For instance, studies have utilized such tracers to investigate the link between non-alcoholic fatty liver disease (NAFLD) and cardiac metabolic abnormalities. nih.govnih.gov

The design of these tracers often involves a "metabolic trapping" mechanism. elsevierpure.com Similar to the widely used glucose analog 2-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG), these fatty acid analogs are taken up by cells and enter metabolic pathways but are not fully metabolized, leading to their accumulation and allowing for imaging. elsevierpure.com

Table 1: Comparison of PET Tracers for Metabolic Imaging

| Tracer | Target Metabolism | Key Research Applications |

|---|---|---|

| 18-[¹⁸F]Fluorostearic Acid | Long-chain fatty acid metabolism | Myocardial fatty acid uptake and oxidation, cancer metabolism |

| ¹¹C-palmitate | Fatty acid uptake and oxidation | Early studies of cardiac metabolism; limited by short half-life of ¹¹C (20.3 min) mdpi.com |

| 18F-FTHA | Fatty acid utilization (oxidation and storage) | Myocardial and skeletal muscle fatty acid metabolism turkupetcentre.netnih.gov |

| 18F-FDG | Glucose metabolism | Standard for imaging glucose uptake in oncology and cardiology numberanalytics.comnih.gov |

Beyond imaging, ¹⁸F-labeled stearic acid provides mechanistic insights into fatty acid metabolism. The fate of the fluorine label can reveal the metabolic pathway the fatty acid has undergone. Research has shown that the metabolism of terminally fluorinated fatty acids depends on whether they have an even or odd number of carbon atoms. nih.gov

The beta-oxidation of even-numbered fatty acids, such as 18-fluorostearic acid, is expected to yield [¹⁸F]fluoroacetyl-CoA. In contrast, odd-numbered fluorinated fatty acids produce beta-[¹⁸F]fluoropropionyl-CoA, which can lead to the release of free fluoride (B91410). nih.gov By tracking the distribution of the ¹⁸F radiolabel, researchers can dissect the downstream pathways of fatty acid catabolism.

Studies using analogs like 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) have shown that the tracer's accumulation can represent total fatty acid utilization, which includes both β-oxidation and storage in the form of triglycerides. turkupetcentre.net Research in canines demonstrated that approximately 89% of [¹⁸F]FTHA taken up by the heart enters the mitochondria, suggesting it primarily traces β-oxidation in this organ. nih.gov However, in skeletal muscle, only about 36% entered the mitochondria, indicating it traces broader fatty acid uptake rather than specifically oxidation in that tissue. nih.gov

Photoaffinity Labeling in Protein Identification Research

Photoaffinity labeling is a powerful technique used to identify and study interactions between molecules, particularly between small molecules like lipids and proteins. acs.org This method involves a probe molecule that contains a photoactivatable group. Upon irradiation with light, this group forms a highly reactive species that can create a covalent bond with nearby molecules, effectively "labeling" them for later identification. acs.org

While the direct use of 18-fluorostearic acid in photoaffinity labeling is not its primary application, the principles of using modified fatty acids are well-established. Fatty acid analogs containing photoreactive groups, such as diazirines, are used to identify proteins involved in fatty acid transport and binding. nih.govnih.gov The introduction of fluorine into these probes can be advantageous. For instance, fluorinated aryl azides, another type of photoactivatable group, show improved reactivity for bond insertion and reduced rearrangement compared to their non-fluorinated counterparts, which can increase labeling efficiency. acs.org

Development of Chemical Tools for Investigating Lipid-Protein Interactions

Fluorinated fatty acids, including 18-fluorostearic acid, are valuable chemical tools for investigating the intricate interactions between lipids and proteins. These interactions are fundamental to the structure and function of cell membranes. nih.gov The fluorine atom serves as a sensitive probe for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

By incorporating fluorinated fatty acids into cell membranes, researchers can study changes in the lipid environment and how these changes affect membrane-bound proteins. nih.govnih.gov The unique NMR signal of fluorine allows for the observation of the local environment of the fatty acid tail without interference from the multitude of hydrogen atoms in the membrane. This approach has been used to study subtle differences in protein-lipid interactions and their effects on the function of membrane-bound enzymes in organisms like Escherichia coli. nih.gov

Furthermore, fluorescence spectroscopy can be employed to study these interactions. By introducing a fluorescent probe (like the amino acid tryptophan) into a membrane protein and then observing how its fluorescence is quenched by a nearby brominated (a halogen, like fluorine) fatty acid, researchers can map the specific sites of lipid-protein contact. edinst.com

Role in Understanding Fluorine's Impact on Biological Systems at a Molecular Level

The study of compounds like 18-fluorostearic acid contributes to a broader understanding of how the introduction of fluorine affects biological molecules and systems. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly alter a molecule's physicochemical properties. chimia.chresearchgate.net

Table 2: Physicochemical Effects of Fluorine Substitution

| Property Affected | Consequence in Biological Systems |

|---|---|

| Lipophilicity | Generally increased, which can enhance membrane permeability and bioavailability. wikipedia.orgnih.gov |

| Metabolic Stability | The C-F bond is stronger than the C-H bond, making it more resistant to metabolic cleavage and increasing the molecule's half-life. chimia.chtandfonline.com |

| Electronic Properties | The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, affecting binding interactions with proteins. tandfonline.comnih.gov |

| Conformation | Can induce conformational biases in molecules, which may lead to more selective binding to enzyme or receptor targets. nih.gov |

Incorporating fluorine into biologically active molecules is a common strategy in drug development to enhance properties like metabolic stability and target binding affinity. tandfonline.comresearchgate.net By studying simpler fluorinated molecules like 18-fluorostearic acid, researchers can isolate and understand the fundamental impact of fluorine on fatty acid behavior, including its interactions with enzymes and transport proteins, and its partitioning into lipid membranes. researchgate.netnih.gov

Natural Occurrence and Biosynthesis of ω Fluorinated Fatty Acids

Identification of Natural Sources (e.g., Dichapetalum toxicarium)

The primary and most well-documented natural source of ω-fluorinated fatty acids is the seed oil of the West African plant Dichapetalum toxicarium. nih.govfatplants.net Research has identified several of these compounds within this species, making it a focal point for studying natural organofluorine chemistry. nih.gov The toxic properties of this plant are attributed to these fluorinated lipids. tcichemicals.com

A gas chromatography/mass spectrometry (GC/MS) analysis of the seed oil revealed that ω-fluorinated compounds constitute a significant portion of the total fatty acid content. nih.gov Among these, 18-fluorooleic acid is the most abundant. The saturated counterpart, 18-fluorostearic acid (the parent acid of Octadecanoic acid, 18-fluoro-, sodium salt), is also present in notable quantities. nih.gov

Table 1: ω-Fluorinated Fatty Acids Identified in Dichapetalum toxicarium Seed Oil nih.gov

| Compound Name | Percentage of Total ω-Fluorinated Fatty Acids |

|---|---|

| 18-Fluorooleic acid | 74% |

| 18-Fluorostearic acid | 16% |

| 18-Fluorolinoleic acid | 6% |

These naturally produced fatty acids are notably lipophilic. nih.gov Other species within the Dichapetalaceae family are also known to synthesize fatty acids with a terminal fluorine atom. tcichemicals.com

Enzymatic Mechanisms of Fluorination in Natural Product Biosynthesis

The biological incorporation of fluorine into organic molecules is a rare and fascinating enzymatic process. Two distinct mechanisms have been identified in nature.

In microorganisms such as the bacterium Streptomyces cattleya, a dedicated fluorination enzyme, 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS), has been isolated and characterized. nih.govnih.gov This "fluorinase" enzyme catalyzes the formation of a carbon-fluorine (C-F) bond through a nucleophilic attack of a fluoride (B91410) ion on S-adenosyl-L-methionine (SAM). nih.govthe-innovation.org This reaction is thermodynamically favored and produces 5'-fluoro-5'-deoxyadenosine (5'-FDA), a precursor to other fluorinated metabolites like fluoroacetate (B1212596) and 4-fluorothreonine. nih.govnih.gov

In plants like Dichapetalum toxicarium, a different biosynthetic pathway is proposed. The fluorinase enzyme found in Streptomyces has no known equivalent in the plant kingdom. nih.gov The leading hypothesis is that these plants utilize fluoroacetate, which they produce in high concentrations, as a building block. tcichemicals.com Specifically, fluoroacetyl-CoA is believed to act as a "starter unit" that is incorporated into the conventional fatty acid biosynthesis pathway. nih.govtcichemicals.com This process, where the fluorinated precursor is elongated by the fatty acid synthase (FAS) complex, results in the production of long-chain ω-fluorinated fatty acids. nih.gov The ratios of these fluorinated fatty acids often mirror their non-fluorinated counterparts in the plant, which supports the theory of a common biosynthetic origin. nih.gov

Comparative Analysis of Naturally Occurring vs. Synthetically Derived Fluorinated Fatty Acids

There are stark contrasts between the fluorinated fatty acids found in nature and those produced through chemical synthesis. Natural biosynthesis is highly specific and limited in scope, whereas synthetic chemistry offers vast possibilities for creating diverse fluorinated molecules. rsc.orgbiorxiv.org

Naturally occurring fluorinated fatty acids are very rare, with only a few examples identified from a small number of plant and microbial species. nih.govresearchgate.net Their biosynthesis follows specific enzymatic pathways, typically placing the fluorine atom at the terminal (ω) position. nih.govtcichemicals.com These natural compounds, such as those from Dichapetalum, are often toxic because their metabolism can lead to the formation of fluoroacetate. nih.gov

In contrast, synthetic methods allow for the precise and selective placement of fluorine atoms at virtually any position along the fatty acid chain. researchgate.net This versatility has enabled the creation of a wide array of fluorinated fatty acids with tailored properties for various applications, including pharmaceuticals and materials science. avantiresearch.comlaminarpharma.com A significant application of synthetic fluorination is the incorporation of the fluorine-18 (B77423) isotope ([¹⁸F]) to create radiotracers for Positron Emission Tomography (PET) imaging, a powerful medical diagnostic tool. ontosight.airesearchgate.net This level of isotopic labeling and structural diversity is not achievable through natural biosynthetic pathways.

Table 2: Comparison of Natural vs. Synthetic Fluorinated Fatty Acids

| Feature | Naturally Occurring Fluorinated Fatty Acids | Synthetically Derived Fluorinated Fatty Acids |

|---|---|---|

| Origin | Biosynthesized by specific plants (e.g., Dichapetalum) and microorganisms (e.g., Streptomyces). nih.govnih.gov | Produced via chemical reactions in a laboratory setting. biorxiv.org |

| Diversity | Very limited; primarily ω-fluorinated compounds like 18-fluorostearic acid and 18-fluorooleic acid. nih.gov | Extremely diverse; fluorine can be placed at any position, with various degrees of fluorination possible. researchgate.net |

| Production Scale | Limited to extraction from natural sources. | Scalable for industrial, pharmaceutical, and research purposes. |

| Isotopic Labeling | Occurs with natural fluorine isotope (¹⁹F). | Can be readily synthesized with specific isotopes, such as ¹⁸F for PET imaging. researchgate.net |

| Known Biological Role | Often serve as defensive toxins (e.g., via metabolism to fluoroacetate). nih.govtcichemicals.com | Designed for specific functions, such as medical imaging probes, drug delivery, or as tools to study metabolism. avantiresearch.comontosight.ai |

Future Perspectives and Emerging Research Avenues

Advancements in Stereoselective Synthesis of Fluorinated Fatty Acid Analogs

The precise spatial arrangement of atoms within a molecule is critical for its biological function. Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is therefore of paramount importance in creating sophisticated molecular probes and therapeutics. While the terminal carbon of octadecanoic acid is not chiral, the development of stereoselective methods to introduce fluorine at other positions within the fatty acid chain is a burgeoning area of research. These advancements are crucial for creating a diverse library of fluorinated fatty acid analogs to probe specific biological processes with greater precision.

Recent progress in catalysis has opened new avenues for the enantioselective synthesis of fluorinated compounds. nih.govacs.org Methodologies involving transition metal catalysts and organocatalysts are being developed to achieve high levels of stereocontrol in fluorination reactions. For instance, methods for the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs with a chiral Lewis base component have been reported, offering a pathway to stereoenriched monofluorinated compounds. nih.gov Although not yet applied to long-chain fatty acids, these cutting-edge techniques hold the potential to be adapted for the synthesis of novel, stereochemically defined fluorinated fatty acid analogs.

The table below summarizes some emerging stereoselective fluorination strategies that could be adapted for the synthesis of complex fluorinated fatty acid analogs.

| Catalytic Strategy | Description | Potential Application for Fatty Acid Analogs |

| Transition Metal Catalysis | Utilizes chiral ligands in complex with transition metals to direct the stereoselective addition of fluorine to a substrate. | Could be used to introduce fluorine at specific, non-terminal positions along the fatty acid chain with high stereocontrol. |

| Organocatalysis | Employs small chiral organic molecules to catalyze enantioselective fluorination reactions, avoiding the use of metals. | Offers a complementary approach to metal catalysis, potentially with different substrate scopes and selectivities for fatty acid functionalization. |

| Frustrated Lewis Pair (FLP) Mediation | Involves the use of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, enabling unique reactivity for C-F bond activation and formation. nih.gov | Could be applied to the stereoselective modification of difluorinated fatty acid precursors to generate chiral monofluorinated analogs. nih.gov |

| Biocatalysis | Leverages enzymes, such as ene reductases, to perform highly selective fluorination or reduction of fluorinated precursors. | Offers the potential for environmentally friendly and highly specific synthesis of chiral fluorinated fatty acids under mild reaction conditions. |

These advanced synthetic methods will be instrumental in creating a new generation of fluorinated fatty acid probes, enabling a more detailed and accurate exploration of lipid biology.

High-Throughput Screening Methodologies for Fluorinated Lipid Interactions

Understanding the interactions between lipids and proteins is fundamental to cell biology. Fluorinated fatty acids, including 18-fluorostearic acid, can be used as probes in high-throughput screening (HTS) assays to identify and characterize these interactions. nih.govnih.gov HTS allows for the rapid testing of large libraries of compounds, making it a powerful tool for drug discovery and for elucidating the biological functions of lipids.

Several HTS methodologies are particularly well-suited for studying fluorinated lipid interactions. Fluorescence-based assays are a popular choice due to their sensitivity and adaptability to automated platforms. nih.govnih.gov One such method is a fluorescence quenching assay that can be universally applied to all proteins and lipids. nih.govnih.gov In this assay, a fluorescent protein is tagged to the protein of interest, and its fluorescence is quenched upon binding to vesicles containing quenching lipids. nih.govnih.gov This allows for the rapid and quantitative measurement of lipid-protein interactions. nih.govnih.gov

Another powerful HTS technique is the use of fluorogenic probes, which are molecules that become fluorescent upon reacting with a specific target. For example, new red fluorogenic probes have been developed for HTS assays of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is involved in fatty acid metabolism.

Label-free HTS methods are also gaining prominence as they avoid potential artifacts associated with labeling. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to monitor protein-lipid interactions without the need for fluorescent tags. biorxiv.org The unique NMR signal of the fluorine atom in compounds like 18-fluorostearic acid makes it an excellent probe for such studies. biorxiv.org

The following table outlines some of the key HTS methodologies applicable to the study of fluorinated lipid interactions.

| HTS Methodology | Principle | Advantages |

| Fluorescence Quenching Assay | A fluorescently tagged protein's signal is quenched upon binding to a lipid vesicle containing a quenching molecule. nih.govnih.gov | Universally applicable, sensitive, and suitable for rapid screening of large compound libraries. nih.govnih.gov |

| Fluorogenic Probes | A non-fluorescent molecule becomes fluorescent upon enzymatic modification or binding to a target. | High signal-to-noise ratio, enabling sensitive detection of enzyme activity or binding events. |

| NMR-Based Screening | Changes in the NMR spectrum of a fluorine-containing molecule (the "spy molecule") are monitored upon binding of other compounds to a target protein. biorxiv.org | Label-free, provides structural information, and can detect weak binding interactions. biorxiv.org |

| Cell Surface Liposome Binding (CLiB) Assay | A method to monitor protein-lipid interactions that can be combined with next-generation sequencing to analyze thousands of variants in parallel. hawaii.edu | High-throughput, allows for the engineering and isolation of high-affinity lipid-binding domains. hawaii.edu |

The application of these HTS methodologies to study the interactions of 18-fluorostearic acid and its analogs will undoubtedly accelerate the discovery of new lipid-binding proteins and the development of novel therapeutics that target lipid metabolic pathways.

Computational Modeling and Simulation of Fluorinated Fatty Acid Behavior

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the behavior of lipids and other biomolecules at the atomic level. nih.govnih.govisef.net These in silico approaches can provide insights into the structural dynamics and interactions of fluorinated fatty acids within biological membranes that are often difficult to obtain through experimental methods alone. isef.net

MD simulations can be used to model the behavior of 18-fluorostearic acid when it is incorporated into a phospholipid bilayer, such as a 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) membrane. isef.net Such simulations can reveal how the terminal fluorine atom affects the fatty acid's conformation, orientation, and dynamics within the membrane. isef.net Furthermore, these models can predict how the presence of the fluorinated fatty acid alters the physical properties of the membrane, such as its thickness, fluidity, and lateral organization. nih.gov

Computational studies have been employed to investigate the interactions of various per- and polyfluoroalkyl substances (PFAS) with lipid bilayers. nih.gov These simulations have shown that PFAS can penetrate the membrane, with their charged head groups initially attaching to the membrane surface before their hydrophobic tails embed into the lipid core. nih.gov Similar approaches can be applied to 18-fluorostearic acid to understand its partitioning and transport across cell membranes.

The table below details key parameters that can be investigated through computational modeling of fluorinated fatty acids.

| Parameter | Description | Insights Gained |

| Membrane Thickness and Area per Lipid | The average thickness of the lipid bilayer and the lateral space occupied by each lipid molecule. | Reveals how the incorporation of fluorinated fatty acids affects the overall structure and packing of the membrane. nih.gov |

| Lipid Tail Order Parameter | A measure of the conformational order of the fatty acid acyl chains within the membrane. | Indicates the effect of fluorination on membrane fluidity and the mobility of the lipid tails. nih.gov |

| Free Energy of Insertion | The energy change associated with moving a molecule from the aqueous phase into the lipid bilayer. | Predicts the propensity of a fluorinated fatty acid to partition into and cross cell membranes. nih.gov |

| Lipid-Protein Interactions | The specific interactions between the fluorinated fatty acid and amino acid residues of membrane-associated proteins. | Can identify binding sites and elucidate the molecular basis of how fluorinated lipids modulate protein function. |

These computational approaches, when used in conjunction with experimental data, provide a powerful framework for understanding the molecular mechanisms underlying the biological effects of 18-fluorostearic acid and other fluorinated lipids.

Integration of Multi-Omics Data in Fluorinated Lipid Research

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and lipidomics, has revolutionized biological research by enabling the comprehensive analysis of entire sets of molecules within a cell or organism. nih.govfrontiersin.org The integration of these multi-omics datasets provides a systems-level understanding of complex biological processes and is a promising avenue for future research on fluorinated lipids. nih.govfrontiersin.org

By treating cells or model organisms with 18-fluorostearic acid and subsequently performing multi-omics analysis, researchers can gain a holistic view of its biological effects. For example, lipidomics can be used to quantify the incorporation of the fluorinated fatty acid into different lipid species and to identify global changes in the cellular lipid profile. frontiersin.org Proteomics can then reveal changes in the expression levels of proteins involved in lipid metabolism, transport, and signaling in response to the fluorinated fatty acid.

Transcriptomic analysis can provide further insights by identifying changes in gene expression that precede the observed changes in protein and lipid profiles. The integration of these different omics datasets can help to construct detailed models of the metabolic and signaling pathways affected by the fluorinated fatty acid. nih.gov

The following table outlines the different omics technologies and their potential applications in fluorinated lipid research.

| Omics Technology | Level of Analysis | Potential Applications in Fluorinated Lipid Research |

| Lipidomics | The entire complement of lipids in a cell or organism. | To quantify the incorporation of 18-fluorostearic acid into complex lipids and to identify global changes in the lipidome. frontiersin.org |

| Proteomics | The entire set of proteins expressed by a genome, cell, tissue, or organism. | To identify changes in the expression of proteins involved in lipid metabolism and signaling in response to fluorinated fatty acid treatment. |

| Transcriptomics | The complete set of RNA transcripts that are produced by the genome. | To identify changes in gene expression that are upstream of the observed proteomic and lipidomic changes. |

| Metabolomics | The complete set of small-molecule metabolites within a biological sample. | To assess the broader metabolic consequences of incorporating fluorinated fatty acids into cellular pathways. |

The integration of these multi-omics approaches will be crucial for building a comprehensive understanding of the biological impact of Octadecanoic acid, 18-fluoro-, sodium salt and for harnessing its potential as a tool to dissect the complexities of lipid biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing octadecanoic acid, 18-fluoro-, sodium salt, and how can purity be validated?

- Methodology :

- Synthesis : React 18-bromooctadecanoic acid with sodium fluoride under anhydrous conditions via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and heat (80–100°C) to enhance reactivity .

- Purification : Employ column chromatography (silica gel, chloroform/methanol gradient) to isolate the product. Confirm fluorination efficiency using NMR.

- Validation : Characterize via NMR (δ 4.5–5.0 ppm for carboxylate), FT-IR (C-F stretch at 1100–1200 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How does the fluorination at the 18th carbon affect the compound’s solubility and stability in aqueous systems?

- Analysis :

- Solubility : Fluorination increases hydrophobicity, reducing water solubility compared to non-fluorinated sodium stearate (0.1 g/L vs. 5 g/L at 25°C). Use dynamic light scattering (DLS) to assess micelle formation in aqueous buffers .

- Stability : The sodium salt form enhances thermal stability (decomposition >250°C vs. 200°C for free acid). Conduct thermogravimetric analysis (TGA) under nitrogen to avoid oxidation .

Q. What analytical techniques are recommended for quantifying trace impurities in fluorinated sodium stearate derivatives?

- Techniques :

- HPLC-MS : Use a C18 column with a methanol/water mobile phase (0.1% formic acid) and electrospray ionization (ESI) in negative mode. Detect fluorinated byproducts (e.g., perfluoroalkyl contaminants) at ppm levels .

- Ion Chromatography : Quantify residual fluoride ions using a Dionex AS11-HC column with suppressed conductivity detection (LOD: 0.01 ppm) .

Advanced Research Questions

Q. How does 18-fluoro-octadecanoic acid, sodium salt, interact with lipid bilayers compared to non-fluorinated analogs?

- Experimental Design :

- Model Systems : Incorporate the compound into DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) liposomes. Monitor phase transitions via differential scanning calorimetry (DSC) and fluorescence anisotropy using DPH probes.

- Findings : Fluorination increases membrane rigidity ( shift from 41°C to 46°C) and reduces permeability to small molecules (e.g., calcein leakage assay) .

Q. What mechanisms explain the conflicting ecotoxicity data for fluorinated fatty acid salts in aquatic environments?

- Contradiction Analysis :

- Data Conflict : Acute toxicity studies report LC values ranging from 1 mg/L (Daphnia magna) to >100 mg/L (Danio rerio) .

- Resolution : Differences arise from solubility limits (hydrophobicity reduces bioavailability) and species-specific metabolic pathways. Perform solubility-adjusted toxicity assays and measure bioaccumulation factors (BCF) using -labeled analogs .

Q. Can this compound serve as a sustainable alternative to perfluorooctanoic acid (PFOA) in industrial applications?

- Research Framework :

- Performance Testing : Compare surfactant efficiency via critical micelle concentration (CMC) measurements (pendant drop method) and surface tension reduction.

- Regulatory Alignment : Assess compliance with REACH and ECHA guidelines for PFAS substitutes. Note that while the 18-fluoro derivative has shorter chain length, its persistence in environmental matrices requires life-cycle analysis (LCA) .

Key Considerations for Experimental Design

- Handling : Store in airtight containers under nitrogen to prevent hydrolysis. Use glove boxes for moisture-sensitive reactions .

- Regulatory Compliance : Classify as a Substance of Very High Concern (SVHC) under ECHA if persistence/bioaccumulation is confirmed. Submit premanufacture notifications under TSCA for U.S. research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.